7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
Description
This compound belongs to the chromen-4-one (flavone) family, characterized by a benzopyran-4-one core. Key structural features include:
- 3-(2-Methoxyphenyl) substituent: Provides steric bulk and modulates lipophilicity.
- 2-Trifluoromethyl group: Increases metabolic stability and electron-withdrawing effects.
The compound’s molecular formula is C₂₂H₂₀F₃NO₄, with a molecular weight of 437.40 g/mol (estimated). Its synthesis typically involves Mannich reactions or nucleophilic substitutions to install the piperidinylmethyl group .
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO4/c1-30-18-8-4-3-7-14(18)19-20(29)15-9-10-17(28)16(13-27-11-5-2-6-12-27)21(15)31-22(19)23(24,25)26/h3-4,7-10,28H,2,5-6,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOBLLNKNDGUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, followed by cyclization to form the chromen-4-one structure. Subsequent steps include the introduction of the methoxyphenyl group and the trifluoromethyl group through specific substitution reactions. The final step involves the attachment of the piperidinylmethyl group using reagents like piperidine.
Industrial Production Methods: In an industrial setting, the synthesis process is optimized for scalability and efficiency. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The trifluoromethyl group can be reduced to a trifluoromethylamine.
Substitution: The methoxyphenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly employed.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) are used in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 7-Hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one-3-one
Reduction: this compound-2-amine
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
This compound has shown potential in several scientific research areas:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: Its biological activity has been explored in various assays, showing potential as an enzyme inhibitor or receptor modulator.
Medicine: Preliminary studies suggest it may have therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Its unique properties make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor binding domains, altering their activity. The exact mechanism depends on the biological context and the specific application being studied.
Comparison with Similar Compounds
Modifications at Position 3 (Aryl Substituent)
Substituents at position 3 significantly alter electronic and steric properties:
Modifications at Position 8 (Amine Substituent)
The 8-position’s amine group influences solubility and target interactions:
Modifications at Position 2 (Trifluoromethyl vs. Other Groups)
The 2-trifluoromethyl group is critical for stability and electronic effects:

Key Insight : The trifluoromethyl group improves metabolic stability and electron withdrawal, likely enhancing bioactivity compared to hydroxylated analogs, which exhibit higher polarity and lower membrane permeability.
Biological Activity
7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one, also known by its CAS number 303121-24-6, is a synthetic compound belonging to the class of flavonoids. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, drawing from various research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molar Mass | 365.42 g/mol |
| Density | 1.268 g/cm³ (predicted) |
| Melting Point | 132-134 °C |
| pKa | 6.08 (predicted) |
These properties suggest that the compound is stable under standard laboratory conditions and may exhibit a range of solubility characteristics relevant for biological assays.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one. In vitro assays demonstrate that this compound exhibits significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 10 μM, indicating potent activity against this cell line.
- HCT116 (colon cancer) : It demonstrated an IC50 value of around 6.2 μM, suggesting a strong inhibitory effect on cell proliferation in this model .
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. Flow cytometry studies have shown an increase in apoptotic cells upon treatment with this compound, particularly in MCF-7 cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases. The anti-inflammatory effects were quantified using assays that measure cytokine levels in treated cell cultures.
Antimicrobial Activity
Preliminary studies indicate that 7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-ylmethyl)-4H-chromen-4-one possesses antimicrobial properties. It exhibited moderate antibacterial activity against several strains of bacteria, although its antifungal efficacy was notably higher. The compound's effectiveness was compared with standard antibiotics, showing promising results against resistant strains .
Study 1: Anticancer Efficacy in Vivo
A recent animal study investigated the effects of this compound on tumor growth in mice models bearing HCT116 xenografts. The results demonstrated a significant reduction in tumor size compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors .
Study 2: Mechanistic Insights into Anti-inflammatory Action
Another study focused on elucidating the anti-inflammatory mechanisms of this compound. Using LPS-stimulated macrophages, researchers found that treatment with the compound reduced NF-kB activation and subsequent cytokine release, indicating its potential as an anti-inflammatory agent.
Q & A
Q. How do structural modifications (e.g., substitution of the 2-methoxyphenyl group) impact biological activity, and what computational models support these findings?
- Methodology : Comparative SAR studies using analogs (e.g., 7,8-dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one, IC₅₀ = 50.9 µM vs. 7,8-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one, IC₅₀ = 82.8 µM) reveal that substituent position significantly affects tyrosinase inhibition . Docking simulations (AutoDock Vina) can model interactions with enzyme active sites, highlighting steric hindrance or hydrogen-bonding patterns influenced by methoxy placement.
Q. What experimental strategies resolve contradictions in reported IC₅₀ values for related chromen-4-one derivatives?
- Methodology : Discrepancies often arise from assay conditions (e.g., pH, enzyme source). Standardize protocols using recombinant tyrosinase (e.g., from Agaricus bisporus) and control inhibitors (e.g., kojic acid). For example, IC₅₀ values for 5,7-dihydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one vary from 8.1 µM to 171.1 µM depending on the assay system . Replicate studies under identical conditions (buffer: pH 6.8, 25°C) to isolate structural vs. methodological factors.
Q. How can the piperidinylmethyl group’s conformational flexibility be exploited to enhance pharmacokinetic properties?
- Methodology : Molecular dynamics simulations (e.g., GROMACS) can model the piperidinylmethyl group’s rotational freedom and its impact on membrane permeability. For example, analogs with rigidified piperidine rings (e.g., bicyclic derivatives) show improved blood-brain barrier penetration in preclinical models . Pair simulations with in vitro Caco-2 assays to validate permeability predictions.
Q. What strategies mitigate challenges in purifying this compound due to its polar hydroxyl and basic piperidine groups?
- Methodology : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile). Adjust pH to 2.5–3.0 to protonate the piperidine nitrogen, reducing column interaction and improving peak symmetry . For scale-up, consider counterion exchange (e.g., trifluoroacetate to hydrochloride) to enhance crystallinity .
Critical Analysis of Evidence
- Contradictions : Variability in biological data (e.g., IC₅₀ values) underscores the need for standardized assay protocols .
- Gaps : Limited structural data (e.g., SC-XRD) for the target compound; existing SHELX methodologies can fill this gap .
- Innovation : Computational modeling (docking/MD) paired with synthetic chemistry offers a robust framework for optimizing bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
